AAT-008
Description
The Eicosanoid System and Prostaglandin (B15479496) E2 in Biological Regulation
The eicosanoids, including prostaglandins, leukotrienes, and thromboxanes, are critical signaling molecules involved in various cellular functions frontiersin.org. Prostaglandin E2, specifically, is recognized for its diverse biological effects, which encompass the modulation of immune responses, regulation of blood pressure, maintenance of gastrointestinal integrity, and roles in fertility d-nb.info. Beyond these, PGE2 influences vasodilation, modulates sleep/wake cycles, stimulates bone resorption, and regulates renal hemodynamics portlandpress.com. Its synthesis is tightly regulated, and it acts rapidly upon cell activation, highlighting its significance as a local mediator d-nb.infofrontiersin.org.
Prostanoid EP4 Receptor Signaling in Health and Disease States
The diverse functions of PGE2 are mediated through its four cognate EP receptors, each capable of triggering distinct intracellular signaling pathways d-nb.infonih.gov. The EP4 receptor, encoded by the PTGER4 gene, is a G protein-coupled receptor (GPCR) that, upon activation by PGE2, primarily stimulates adenylate cyclase, leading to an elevation of intracellular cyclic AMP (cAMP) levels spandidos-publications.compatsnap.comcaymanchem.comwikipedia.org. This increase in cAMP can subsequently activate protein kinase A (PKA) and other downstream signaling pathways, modulating various cellular responses such as gene expression, cell proliferation, and apoptosis spandidos-publications.compatsnap.com.
In healthy physiological contexts, EP4 receptor signaling is implicated in anti-inflammatory processes, vasoprotection, and bone formation nih.govwikipedia.orgnih.govbenthamscience.com. For instance, EP4 activation has been shown to suppress the production of cytokines and chemokines from macrophages and T cells, thereby mitigating inflammation nih.govahajournals.org. However, in pathological conditions, EP4 can assume pro-inflammatory and tumor-promoting roles nih.govpatsnap.comwikipedia.orgbenthamscience.com. Overexpression of the EP4 receptor has been observed in various cancers, where it contributes to cell proliferation, migration, invasion, and metastasis spandidos-publications.combenthamscience.com. It is also implicated in angiogenesis and immune evasion mechanisms employed by cancer cells frontiersin.orgpatsnap.com.
Therapeutic Potential of EP4 Receptor Modulation in Pathological Processes
Given the multifaceted roles of the EP4 receptor in both health and disease, its modulation presents a promising therapeutic strategy for a range of pathological conditions nih.govpatsnap.combenthamscience.com. EP4 modulators, which can be either agonists (mimicking PGE2's action) or antagonists (blocking PGE2's effect), offer targeted approaches to influencing specific cellular pathways patsnap.compatsnap.com. In contexts where PGE2-EP4 signaling contributes to disease progression, such as in various cancers and certain inflammatory disorders, EP4 receptor antagonists are of particular therapeutic interest spandidos-publications.compatsnap.combenthamscience.com. By blocking the EP4 receptor, antagonists can potentially inhibit tumor growth, reduce inflammation, and enhance the body's immune response against diseased cells patsnap.comamegroups.org.
Overview of AAT-008 as a Selective Prostaglandin EP4 Receptor Antagonist
This compound is a novel, potent, and selective prostaglandin EP4 receptor antagonist caymanchem.commedchemexpress.com. It is an orally bioavailable small molecule that has demonstrated significantly improved pharmacological profiles compared to other EP4 antagonists like grapiprant (B1672139) drugbank.com. This compound's chemical name is 4-[(1S)-1-[[[5-chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid, and its CAS Registry Number is 847727-81-5 caymanchem.comnih.gov.
This compound exhibits high binding affinity and selectivity for the EP4 receptor across different species. It suppresses PGE2-induced elevation of intracellular cAMP, which is a key signaling event downstream of EP4 receptor activation caymanchem.com.
Table 1: this compound Binding Affinities and Selectivity
| Receptor Type | Species | Binding Affinity (Ki) | Functional Assay (IC50) |
| EP4 | Human | 0.97 nM caymanchem.commedchemexpress.com | 16.3 nM caymanchem.com |
| EP4 | Rat | 6.1 nM caymanchem.commedchemexpress.com | N/A |
| EP4 | Dog | 38 nM caymanchem.com | N/A |
| EP2 | Human | >1890 nM caymanchem.com | N/A |
| EP1 | Human | >20000 nM caymanchem.com | N/A |
| EP3 | Human | >20000 nM caymanchem.com | N/A |
Research Significance and Scope of this compound Investigations
The research significance of this compound primarily lies in its potential as a therapeutic agent, particularly in oncology. Investigations have focused on its radiosensitizing effects in certain cancer types. For instance, studies in murine colon cancer models have shown that this compound has the potential to enhance the radiosensitivity of cancer cells amegroups.orgpatsnap.comlarvol.com. This effect appears to be mediated by stimulating the immune system against the cancer cells, suggesting a role in immunomodulation within the tumor microenvironment amegroups.orglarvol.com. The compound has reached the Investigational New Drug (IND) approval phase, indicating its progression in preclinical and early clinical development for therapeutic applications, notably in neoplasms patsnap.com. Further research aims to elucidate the full scope of its therapeutic utility and underlying mechanisms in various disease settings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4/c1-12(13-5-7-14(8-6-13)21(27)28)25-19(26)18-9-15(22)11-24-20(18)29-17-4-2-3-16(23)10-17/h2-12H,1H3,(H,25,26)(H,27,28)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXDPPYCCKCVCW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology and Target Engagement of Aat 008
Discovery and Medicinal Chemistry of EP4 Receptor Antagonists
The development of selective prostaglandin (B15479496) EP4 receptor antagonists has been a key area of research due to the EP4 receptor's involvement in various physiological and pathological processes, including inflammation and pain. AAT-008 emerged from a systematic drug discovery program aimed at identifying novel and improved EP4 antagonists.
High-Throughput Screening Initiatives and Lead Compound Identification
The discovery of this compound stemmed from high-throughput screening (HTS) initiatives designed to identify lead compounds exhibiting antagonistic activity at the EP4 receptor. These screening efforts typically involve evaluating large chemical libraries against the target receptor, allowing for the rapid identification of initial hits. The subsequent optimization of these hits forms the basis for developing potent and selective drug candidates. The discovery of this compound as a novel, potent, and selective prostaglandin EP4 receptor antagonist was reported in 2017 nih.gov.
Structure-Activity Relationship (SAR) Studies and Compound Optimization
Following lead compound identification, extensive structure-activity relationship (SAR) studies were conducted to optimize the pharmacological profile of the compounds. This iterative process involved making subtle chemical modifications to the lead structures and evaluating their impact on receptor binding, potency, and selectivity. For this compound, these studies included modifications to the bi-aryl-ether moiety, which was replaced with a hydrogen bond donating bi-aryl-amino moiety, and further adjustments to substituents on the bi-aryl ring systems, carboxyl, and amino groups nih.gov. Molecular docking studies were also employed to provide insights into the SAR, helping to explain the observed activity trends among synthesized compounds nih.gov.
Comparative Analysis of this compound with Predecessor Compounds (e.g., Grapiprant)
This compound has been noted for exhibiting significantly improved pharmacological profiles compared to earlier EP4 antagonists, such as Grapiprant (B1672139) wikipedia.org. Grapiprant (also known as AAT-007) is an EP4 antagonist that has been approved for use in veterinary medicine for osteoarthritis pain in dogs. This compound, on the other hand, is being developed for human health applications. This comparative improvement highlights this compound's enhanced characteristics, which are crucial for its potential therapeutic development.
Prostanoid EP4 Receptor Binding Affinity and Selectivity Profile of this compound
The efficacy and safety of a receptor antagonist are heavily dependent on its binding affinity for the target receptor and its selectivity over other related receptors. This compound demonstrates a favorable profile in these aspects.
Binding Kinetics and Potency at Human EP4 Receptors
This compound is a potent antagonist of the prostaglandin EP4 receptor. It exhibits a high binding affinity for recombinant human EP4 receptors, with a reported dissociation constant (K_i) of 0.97 nM nih.gov. In functional assays, this compound demonstrates an inhibitory concentration 50% (IC50) of 16.3 nM in a human EP4 functional assay nih.gov. Furthermore, this compound effectively suppresses the prostaglandin E2 (PGE2)-induced elevation of intracellular cyclic AMP (cAMP) with an antagonistic potency (pA2) of 1.1 nM in vitro nih.gov. The compound also shows potent binding affinity across different species, with K_i values of 6.1 nM for rat EP4 and 38 nM for dog EP4 nih.gov.
Table 1: this compound Binding Affinity and Potency at EP4 Receptors
| Receptor Type / Assay | Value | Unit | Reference |
| Human recombinant EP4 (K_i) | 0.97 | nM | nih.gov |
| Rat recombinant EP4 (K_i) | 6.1 | nM | nih.gov |
| Dog recombinant EP4 (K_i) | 38 | nM | nih.gov |
| Human EP4 functional assay (IC50) | 16.3 | nM | nih.gov |
| PGE2-induced cAMP elevation (pA2) | 1.1 | nM | nih.gov |
Selectivity against Other Prostaglandin Receptor Subtypes (EP1, EP2, EP3)
Crucially, this compound demonstrates high selectivity for the EP4 receptor over other prostaglandin receptor subtypes. Its binding affinity for human recombinant EP4 is significantly higher than for EP1, EP2, and EP3 receptors. Specifically, this compound shows an IC50 of 2.4 nM for binding to human recombinant EP4, while its IC50 values are 1,890 nM for EP2, and greater than 20,000 nM for both EP1 and EP3 nih.gov. This pronounced selectivity profile is vital for minimizing off-target effects and enhancing the therapeutic window of this compound.
Table 2: this compound Selectivity Profile against Prostaglandin Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Reference |
| Human recombinant EP4 | 2.4 | nih.gov |
| Human recombinant EP2 | 1,890 | nih.gov |
| Human recombinant EP1 | >20,000 | nih.gov |
| Human recombinant EP3 | >20,000 | nih.gov |
Cross-Species EP4 Receptor Binding Characteristics (Human, Rat, Dog)
This compound exhibits potent binding affinity across different species, including human, rat, and dog EP4 receptors. wikipedia.orglipidmaps.org The dissociation constant (Ki) values, which indicate the strength of binding, have been determined for recombinant EP4 receptors from these species.
| Species | EP4 Receptor Ki (nM) |
|---|---|
| Human | 0.97 nih.govwikipedia.orglipidmaps.orgfishersci.com |
| Rat | 6.1 nih.govwikipedia.orglipidmaps.orgfishersci.com |
| Dog | 38 wikipedia.orglipidmaps.org |
These data illustrate that this compound maintains potent binding to the EP4 receptor across these mammalian species, with the highest affinity observed for the human EP4 receptor.
Functional Antagonism of Prostaglandin E2-Induced Cellular Responses
As an EP4 receptor antagonist, this compound effectively counteracts the cellular responses typically induced by prostaglandin E2 (PGE2). wikipedia.orglipidmaps.org PGE2 primarily signals through EP4 receptors by activating adenylyl cyclase, leading to an increase in intracellular levels of cyclic AMP (cAMP). This compound's antagonistic action is demonstrated by its ability to suppress this PGE2-induced elevation of intracellular cAMP. wikipedia.orglipidmaps.org
Inhibition of Intracellular Cyclic AMP (cAMP) Elevation
A key functional characteristic of this compound is its capacity to inhibit the elevation of intracellular cyclic AMP (cAMP) induced by PGE2. nih.govwikipedia.orglipidmaps.org In HEK293 cells expressing the human EP4 receptor, this compound demonstrated an IC50 of 16.3 nM for the inhibition of PGE2-induced cAMP levels. nih.gov This inhibition is a direct consequence of this compound's antagonism of the EP4 receptor, thereby preventing the downstream signaling cascade that leads to cAMP production. The antagonistic potency (pA2) of this compound in vitro for suppressing PGE2-induced cAMP elevation is reported as 1.1 nM. wikipedia.orglipidmaps.org
Cellular Assays for EP4 Receptor Activity Modulation
The modulation of EP4 receptor activity by this compound has been investigated using various cellular assays. Recombinant human EP4 receptors expressed in HEK293 cells are commonly employed for these studies. nih.gov High-Throughput Screening (HTS) assays have been utilized to assess the inhibitory effect of this compound on PGE2-induced cAMP levels in these cell lines. nih.gov Functional assays, including those measuring the inhibition of PGE2-induced cAMP elevation, provide quantitative data on this compound's antagonistic potency. nih.govwikipedia.orglipidmaps.orgciteab.comresearchgate.netfishersci.ca Additionally, binding assays are conducted to determine the compound's affinity (Ki values) for EP4 receptors across different species. wikipedia.orglipidmaps.org
Preclinical Efficacy Studies of Aat 008
Oncological Applications and Radiosensitization
AAT-008's primary oncological application under investigation is its potential to enhance the effectiveness of radiotherapy, a critical modality in cancer treatment. The compound's mechanism of action, particularly its antagonism of the PGE2-EP4 receptor, is hypothesized to stimulate anti-tumoral immune responses, thereby improving therapeutic outcomes. amegroups.orgnih.govpatsnap.comlarvol.comresearchgate.net
Studies utilizing murine cancer models have provided compelling evidence of this compound's ability to influence tumor progression, especially when combined with radiation therapy. The CT26WT mouse colon cancer cell line, grown in Balb/c mice, has been a prominent model for these investigations. amegroups.orgnih.govpatsnap.comresearchgate.netresearchgate.net
In tumor growth delay studies, this compound administered alone showed minimal effects on tumor growth delay in CT26WT murine colon cancer models. amegroups.orgnih.govpatsnap.comresearchgate.net However, significant improvements were observed when this compound was combined with radiotherapy (RT). For instance, in experiments involving a single daily administration of this compound, the combined effect of 30 mg/kg/day this compound and 9 Gy RT appeared additive compared to RT alone. amegroups.orgnih.govpatsnap.comresearchgate.net
Further investigations with twice-daily administration revealed a dose-dependent enhancement of radiotherapy efficacy. The combined effect was considered additive at this compound doses of 3 and 10 mg/kg/day, and notably, supra-additive at a dose of 30 mg/kg/day. amegroups.orgnih.govpatsnap.comresearchgate.net This synergistic effect is reflected in the tumor doubling times, where the combination significantly prolonged the time required for tumors to double in size. amegroups.org
Table 1: Mean Tumor Doubling Times in CT26WT Murine Colon Cancer Model amegroups.org
| Treatment Group (this compound mg/kg/day) | Unirradiated Group (Days) | Irradiated Group (9 Gy) (Days) |
| Vehicle | 4.0 | 6.1 |
| 3 | 4.4 | 7.7 |
| 10 | 4.6 | 16.5 |
| 30 | 5.5 | 21.1 |
This compound enhances the radiosensitivity of colon cancer cells, primarily by stimulating the immune system against these cells. amegroups.orgnih.govpatsnap.comlarvol.comresearchgate.netlarvol.com Radiotherapy is known to activate anti-tumoral immune responses, with effector CD8+ T cells (Teff) playing a crucial role. amegroups.org Prostaglandin (B15479496) E2 (PGE2) can promote tumor growth and metastasis through its four receptors (EP1-4), and the EP4 signal specifically weakens anti-tumoral immune responses by blocking various points in the cancer-immunity cycle induced by radiotherapy. amegroups.org
By acting as an EP4 antagonist, this compound counteracts these immunosuppressive effects, leading to an improved antitumor response. amegroups.org Flow cytometry studies conducted on tumors from treated mice demonstrated a favorable modulation of immune cell populations. The mean proportion of effector T cells (Teff) in tumors was higher in the this compound + RT group compared to RT alone. amegroups.orgnih.govresearchgate.net Furthermore, this compound treatment significantly reduced the proportion of regulatory T cells (Treg) and increased the Teff/Treg ratio, indicating a shift towards a more robust anti-tumor immune environment. amegroups.orgnih.govlarvol.comresearchgate.net
Table 2: Immune Cell Proportions and Ratios in CT26WT Tumors Following Treatment amegroups.orgnih.govlarvol.comresearchgate.net
| Immune Cell Population/Ratio | 0 mg this compound + RT (%) | 10 mg this compound + RT (%) | 30 mg this compound + RT (%) |
| Mean Teff Proportion | 31 | 43 | N/A |
| Mean Treg Proportion | 4.0 | N/A | 1.5 (P=0.04) |
| Teff/Treg Ratio | 10 | N/A | 22 (P=0.04) |
Beyond its direct radiosensitizing effects, this compound's mechanism of action suggests a strong potential for synergy with immunotherapeutic modalities, including immune checkpoint inhibitors (ICIs). amegroups.org this compound influences several critical aspects of the cancer-immunity cycle, such as stimulating dendritic cells, promoting CD8+ T cell infiltration into tumors, inhibiting suppressive immune cells, and restoring CD8+ T cell functions. amegroups.org
Given that the targets of conventional ICIs are often limited within the complex cancer-immunity cycle, this compound's broader immune-modulating effects are expected to enhance the therapeutic benefits when combined with radiotherapy and ICIs. amegroups.org While combined chemoradiotherapy and ICI are already a standard approach in some cancers, the integration of PGE2-EP4 antagonists like this compound could further optimize these strategies, particularly in challenging contexts like colorectal cancer where ongoing clinical studies are exploring such combinations. amegroups.org
In vitro studies have also investigated the direct cytotoxic and antiproliferative effects of this compound on various cancer cell lines, particularly those relevant to colon cancer. patsnap.com
This compound has demonstrated moderately significant cytotoxic activity in colon cancer cell lines. Specifically, in studies evaluating its effects under prostaglandin E2 (PGE2)-induced conditions, this compound exhibited inhibitory effects on both HCT-116 and HT-29 colon cancer cell lines. patsnap.com The observed cytotoxicity in these cell lines underscores the relevance of the prostanoid inhibition pathway and its interference with PGE2-induced oncogenic processes. patsnap.com
Table 3: In Vitro Cytotoxicity (IC50) of this compound in Colon Cancer Cell Lines patsnap.com
| Cell Line | IC50 (µM) |
| HCT-116 | 46 |
| HT-29 | 37 |
Breast Cancer Cell Lines (e.g., MDA-MB-231)
Investigations in Other Therapeutic Indications
Exploratory Studies in Psoriasis Models
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of epidermal keratinocytes and significant immune cell infiltration, driven in part by aberrant immune responses newdrugapprovals.orglabshare.cnnih.gov. The prostaglandin E2 (PGE2) pathway, particularly through its EP4 receptor, plays a role in inflammatory processes that contribute to the pathogenesis of psoriasis newdrugapprovals.org. PGE2 is a pro-inflammatory mediator involved in redness, edema, and pain, and its effects are mediated through four prostaglandin receptor subgroups (EP1, EP2, EP3, and EP4), with the EP4 receptor being a key intermediary in PGE2-driven inflammation wikipedia.org.
This compound, as a selective EP4 receptor antagonist, was investigated for its potential therapeutic effects in psoriasis cenmed.comnewdrugapprovals.org. While the compound was in preclinical development for psoriasis, specific detailed research findings, such as quantitative data on its efficacy in established psoriasis models (e.g., imiquimod-induced or IL-23-induced mouse models, which mimic human psoriasis features like inflammatory cell infiltration and epidermal hyperplasia labshare.cn), are not explicitly available in the provided search results. The therapeutic potential of EP4 antagonism in mitigating the inflammatory cascade relevant to psoriasis suggests a rationale for its investigation in this area.
Relevance in Autoimmune Disease Pathogenesis
This compound's primary mechanism of action involves the antagonism of the prostaglandin EP4 receptor, a key player in various inflammatory and immunomodulatory processes central to autoimmune disease pathogenesis newdrugapprovals.org. Autoimmune diseases are characterized by a dysregulated immune system attacking self-tissues, often involving chronic inflammation labshare.cn. The PGE2/EP4 signaling pathway contributes to the development and progression of autoimmune conditions by influencing immune cell function, cytokine production, and inflammatory responses newdrugapprovals.org.
This compound demonstrates high potency and selectivity for the human EP4 receptor. In functional assays, it exhibited an IC50 of 16.3 nM for human EP4. Its binding affinities (Ki values) further highlight its selectivity, showing significantly lower affinity for other EP receptor subtypes (EP1, EP2, EP3) compared to EP4.
Table 1: this compound Receptor Binding Affinity and Functional Potency
| Receptor Target | Assay Type | Value (nM) | Reference |
| Human EP4 | Functional IC50 | 16.3 | |
| Human EP4 | Binding Ki | 2.4 | |
| Human EP2 | Binding Ki | 1,890 | |
| Human EP1 | Binding Ki | >20,000 | |
| Human EP3 | Binding Ki | >20,000 | |
| Human EP4 | Binding Ki | 0.97 | |
| Rat EP4 | Binding Ki | 6.1 | |
| Dog EP4 | Binding Ki | 38 | |
| PGE2-induced intracellular cAMP elevation | Antagonistic pA2 | 1.1 |
Beyond its in vitro potency, this compound has demonstrated anti-inflammatory effects in vivo. Oral administration of this compound was shown to reduce carrageenan-induced mechanical hyperalgesia in rats in a dose-dependent manner, indicating its ability to mitigate inflammatory pain. This preclinical observation supports its potential as an anti-inflammatory agent relevant to autoimmune disease contexts where inflammation is a key pathological feature. The compound has been investigated for various therapeutic areas, including autoimmune disorders, cancer, and osteoarthritis, underscoring its broad relevance in conditions modulated by the EP4 receptor cenmed.comnewdrugapprovals.org.
Mechanistic Investigations of Aat 008 in Immune Modulation
Regulation of the Cancer-Immunity Cycle by EP4 Antagonism
The cancer-immunity cycle describes a series of sequential events crucial for effective anti-tumor immunity, including the release of tumor-derived antigens, antigen presentation by dendritic cells (DCs), priming and proliferation of CD8+ T cells, infiltration of effector CD8+ T cells into tumors, and subsequent killing of tumor cells. nih.govnih.govresearchgate.netamegroups.cn Prostaglandin (B15479496) E2 (PGE2), often highly expressed in tumor tissues, acts as an immunosuppressive mediator within the TME, actively slowing down this crucial cycle and promoting tumor immune evasion. nih.govnih.govpatsnap.comfrontiersin.org By selectively inhibiting the EP4 receptor, AAT-008 is designed to block the immunosuppressive effects of PGE2, thereby reactivating and enhancing anti-tumor immunity. amegroups.orgnih.govnih.gov This mechanism suggests that EP4 antagonism can convert immune-resistant tumors into those more responsive to immunotherapy. aacrjournals.org
Stimulation of Dendritic Cell Activation and Function
Dendritic cells (DCs) are critical antigen-presenting cells that initiate and shape adaptive immune responses. amegroups.cn PGE2, acting through the EP4 receptor, can impair DC function and suppress the supply of conventional DC precursors to the TME, which is vital for the priming of CD8+ T cells. nih.govnih.govoup.com EP4 antagonists, including this compound, have been shown to counteract this PGE2-mediated dysfunction. nih.govnih.govoup.com
Specifically, this compound has demonstrated the ability to induce the frequency of cDC1 (CD103+ DC) in an obesity-associated hepatocellular carcinoma mouse model. nih.govfrontiersin.org This stimulation of DCs is crucial for their role in promoting the production of effector T cells (Teff) and their infiltration into the tumor. amegroups.orgamegroups.cn
Inhibition of Immunosuppressive Cell Populations
This compound's mechanism extends to inhibiting the accumulation and suppressive functions of key immunosuppressive cell populations within the TME, namely regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). amegroups.orgnih.govnih.gov
Reduction of Regulatory T cells (Treg) Proportion
Regulatory T cells (Tregs) are a subset of CD4+ T cells that play a crucial role in maintaining immune tolerance, but their accumulation in the TME is a significant mechanism of tumor immune evasion. amegroups.orgamegroups.cnnih.gov PGE2 signaling through EP4 is known to activate and expand Treg populations, thereby weakening anti-tumor immune responses. amegroups.orgamegroups.cn EP4 antagonists, such as this compound, have been shown to reduce the proportion of Tregs. amegroups.orgamegroups.cnnih.gov
In a murine colon cancer model, treatment with this compound (30 mg/kg/day) significantly reduced the mean Treg proportion and improved the effector T cell (Teff) to Treg ratio, as detailed in the table below. amegroups.orgresearchgate.net
Table 1: Impact of this compound on Treg Proportion and Teff/Treg Ratio in Murine Colon Cancer Model
| Treatment Group | Mean Treg Proportion (%) | Mean Teff/Treg Ratio | P-value (vs. Control) |
| Control (0 mg + RT) | 4.0 | 10 | - |
| This compound (30 mg + RT) | 1.5 | 22 | 0.04 |
Impact on Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in pathological conditions like cancer and exert potent immunosuppressive functions. elsevier.esspandidos-publications.com They contribute to tumor progression by impairing CD8+ T cell responses and NK-mediated cytotoxicity through various mechanisms, including the production of arginase-1, inducible nitric oxide synthase (iNOS), reactive oxygen species (ROS), and the induction of Tregs. nih.govelsevier.esspandidos-publications.com PGE2 activates these immune-suppressive MDSCs via EP4 signaling. nih.govnih.govresearchgate.netfrontiersin.org Preclinical studies have shown that EP4 antagonist therapy, including compounds like E7046, can inhibit myeloid MDSC activation and suppress the polarization of macrophages to M2-like properties, thereby restoring anti-tumor immunity. nih.govfrontiersin.org This suggests that this compound, as an EP4 antagonist, would similarly mitigate MDSC-mediated suppression.
Restoration of CD8+ T cell Effector Functions
The combined effects of this compound on DC activation, CD8+ T cell infiltration, and the reduction of immunosuppressive cells contribute to a more robust anti-tumor immune response, ultimately aiming to improve the ability of effector CD8+ T cells to eliminate cancer cells. amegroups.orgamegroups.cn The table below illustrates the impact of this compound on tumor growth delay in a murine colon cancer model, highlighting its potential to enhance radiosensitivity. amegroups.org
Table 2: Tumor Doubling Time (Days) in Murine Colon Cancer Model with this compound and Radiotherapy
| Treatment Group | Unirradiated (Days) | Radiotherapy (RT) (Days) |
| Vehicle | 4.0 | 6.1 |
| This compound (3 mg/kg) | 4.4 | 7.7 |
| This compound (10 mg/kg) | 4.6 | 16.5 |
| This compound (30 mg/kg) | 5.5 | 21.1 |
Note: The growth delay effects of RT plus this compound (especially at 10 and 30 mg) were significant compared with RT alone (P<0.05). amegroups.org
Cellular and Molecular Pathways Targeted by this compound
This compound exerts its immunomodulatory effects primarily through its antagonism of the prostaglandin EP4 receptor. This antagonism disrupts several downstream signaling cascades that are typically activated by prostaglandin E2 (PGE2) binding to EP4. citeab.comnewdrugapprovals.org
Downstream Signaling Interplay with Protein Kinase A (PKA) and CREB
The EP4 receptor, upon activation by its ligand PGE2, can initiate various intracellular signaling pathways, including the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. citeab.comnewdrugapprovals.org PKA is a critical enzyme that, once activated, can directly phosphorylate and activate the cAMP-response element-binding protein (CREB) at serine 133, a modification essential for its transcriptional activity. researchgate.net CREB, a transcription factor, then plays a role in regulating the expression of various genes. researchgate.netlabshare.cn
Given that this compound functions as an EP4 antagonist, its action is expected to inhibit the EP4-mediated activation of the cAMP/PKA/CREB signaling cascade. This inhibition would consequently modulate the gene expression programs that are typically driven by EP4 activation, potentially leading to a shift in cellular behavior and immune responses.
Influence on Histone Deacetylases (HDACs) and Gene Expression
Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and, generally, the suppression of gene expression. Inhibition of HDAC activity can result in significant changes in gene expression, leading to both upregulation and downregulation of various genes. Class I HDACs, including HDAC8, are often found to be overexpressed in numerous human cancers.
While EP4 signaling, which this compound targets, is known to influence gene expression through pathways like PKA/CREB, direct evidence explicitly detailing this compound's specific influence on HDACs or HDAC-mediated gene expression is not extensively documented. However, by modulating EP4-dependent signaling, this compound indirectly impacts the broader landscape of gene expression, which could potentially interact with or influence HDAC-regulated pathways.
Crosstalk with Other G Protein-Coupled Receptors (GPCRs)
This compound's primary mechanism involves its selective antagonism of the EP4 receptor, which belongs to the superfamily of G protein-coupled receptors (GPCRs). lipidmaps.orgnih.govciteab.com Crosstalk between different GPCRs is a fundamental mechanism employed by cells to integrate diverse signaling pathways and orchestrate complex cellular responses. This crosstalk can occur through various mechanisms, including the formation of GPCR heteromers, which involve direct physical interactions between different GPCRs, and through the transactivation of other receptor families, such as receptor tyrosine kinases (RTKs).
Impact on the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem comprising tumor cells, immune cells, stromal cells, and the extracellular matrix, all of which interact to influence tumor progression. The prostaglandin EP4 receptor is frequently upregulated in cancer and plays a significant role in promoting tumor growth and metastasis. citeab.comnewdrugapprovals.org Consequently, EP4 antagonists, such as this compound, are investigated for their ability to inhibit metastasis in preclinical tumor models. citeab.com
Studies have indicated that this compound has the potential to enhance the radiosensitivity of colon cancer cells, seemingly by stimulating the immune system against the cancerous cells. newdrugapprovals.org EP4-positive host cells within the TME also contribute to tumor behavior, suggesting that targeting EP4 can have broad effects on the tumor ecosystem. citeab.com
Modulation of Cytokine and Chemokine Profiles
Prostaglandin E2 (PGE2), the endogenous ligand for EP4, can act on EP4 receptors expressed on various immune cells, including Natural Killer (NK) cells, to inhibit their tumor target cell killing, cytokine production, and chemotactic activity. citeab.com Therefore, by antagonizing EP4, this compound is expected to reverse these immunosuppressive effects, thereby restoring or enhancing the anti-tumor functions of immune cells. Furthermore, PGE2, acting through EP2 and EP4 receptors, can induce myeloid-derived suppressor cells (MDSCs), which are known to inhibit the development of cytotoxic T cells. citeab.com Inhibition of EP4 by this compound could lead to a reduction in MDSC populations, further bolstering anti-tumor immunity.
Research findings from a murine colon cancer model demonstrated that this compound, when combined with radiotherapy, stimulated the immune system. Specifically, it influenced the proportions of effector T cells (Teff) and regulatory T cells (Treg) within the tumor microenvironment. newdrugapprovals.org
Table 1: Influence of this compound on T-cell Proportions in Murine Colon Cancer Tumors newdrugapprovals.org
| Treatment Group (this compound + Radiotherapy) | Mean Effector T cell (Teff) Proportion (%) | Mean Regulatory T cell (Treg) Proportion (%) | Teff/Treg Ratio |
| 0 mg/kg/day + RT | 31 | 4.0 | 10 |
| 10 mg/kg/day + RT | 43 (up to 67% in responsive mice) | Not reported for this group | Not reported |
| 30 mg/kg/day + RT | Not reported for this group | 1.5 | 22 |
Note: RT = Radiotherapy. P-value for Treg proportion and Teff/Treg ratio between 0 mg + RT and 30 mg + RT groups was 0.04. newdrugapprovals.org
Influence on Angiogenesis and Lymphangiogenesis (Indirectly via EP4 pathway)
The EP4 receptor plays a significant role in promoting both tumor angiogenesis (formation of new blood vessels) and lymphangiogenesis (formation of new lymphatic vessels). Endothelial cells express EP4, and its activation supports these processes. citeab.comnewdrugapprovals.org Tumor cells themselves can also express EP4, and its activation on these cells can lead to the upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor-A (VEGF-A) and pro-lymphangiogenic factors like VEGF-C and VEGF-D. citeab.com Similarly, EP4 activation on lymphatic endothelial cells promotes lymphangiogenesis by upregulating VEGF-C/VEGFR3.
The promotion of lymphangiogenesis and angiogenesis mediated by COX-2/PGE2 is primarily facilitated through the binding of PGE2 to EP2 and EP4 receptors, which subsequently mediates the production and release of the VEGF family of growth factors and chemokines like CCL21. As a potent antagonist of EP4, this compound is expected to impede these pro-tumorigenic processes, thereby limiting the supply of nutrients and oxygen to the tumor and hindering metastatic dissemination. Preclinical models have shown that EP4 antagonists can inhibit tumor growth and angiogenesis. citeab.com
Preclinical Pharmacological and Toxicological Characterization of Aat 008
Pharmacokinetic Profiling in Preclinical Species
Preclinical pharmacokinetic studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted in animal models, providing insights into its potential behavior in humans.
Oral Bioavailability and Exposure Characteristics
AAT-008 has been identified as an orally bioavailable compound. labshare.cnnih.gov During its development, structural modifications were explored with the objective of enhancing its potency, physicochemical properties, and animal pharmacokinetic (PK) profile to predict a once-daily (QD) dosing regimen in humans. newdrugapprovals.org However, specific quantitative data regarding the oral bioavailability (e.g., percentage absorbed) or detailed exposure characteristics such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), or area under the curve (AUC) for this compound in preclinical species were not explicitly detailed in the available research findings.
Tissue Distribution Patterns
Information specifically detailing the tissue distribution patterns of this compound in preclinical species was not provided in the reviewed literature. General principles of pharmacokinetics indicate that drug distribution to tissues is influenced by factors such as blood perfusion, tissue binding (e.g., lipid content), regional pH, and cell membrane permeability.
Metabolic Fate and Excretion Routes
The specific metabolic fate and excretion routes of this compound in preclinical species were not explicitly described in the available research. Typically, drug metabolism involves enzymatic transformations, and excretion occurs primarily via renal (urine) or biliary/fecal routes.
Safety and Toxicology Assessments in Animal Models
Safety and toxicology assessments in animal models are fundamental for evaluating the potential adverse effects of a new compound before human clinical trials. These studies aim to characterize the general tolerability and identify any specific organ toxicities.
General Safety and Tolerability Studies
In vivo safety and toxicity studies conducted with this compound in animal models indicated that the compound demonstrated general safety and tolerability. No specific details regarding the study designs, animal species used, or comprehensive findings on general safety and tolerability were provided beyond this qualitative statement.
Hematological Impact Assessment
During in vivo safety and toxicity studies of this compound, no hematological safety concerns were observed. While the specific data supporting this finding were not detailed in the available information, this indicates a lack of significant adverse effects on blood cell parameters or hematopoietic function in the preclinical models studied.
Absence of Major Safety Concerns in Preclinical Models
Preclinical safety and toxicity studies conducted in vivo for this compound did not reveal major safety concerns. Specifically, no hematological safety concerns were observed in these studies. amegroups.org This finding contributes to the understanding of this compound's initial safety profile in preclinical settings. amegroups.org
Translational Research and Future Directions for Aat 008
Bridging Preclinical Findings to Clinical Development
AAT-008 has been designated as a clinical candidate, demonstrating improved pharmacological profiles compared to earlier compounds like grapiprant (B1672139). nih.govnih.govebi.ac.uk Preclinical investigations have provided a foundation for its potential clinical utility, particularly in cancer. Studies in murine colon cancer models have shown that this compound can enhance the radiosensitivity of cancer cells, primarily by stimulating the immune system against the tumor. amegroups.orgresearchgate.netlarvol.comresearchgate.net
The compound exhibits potent binding affinity for the human EP4 receptor, with a reported Ki of 0.97 nM, and demonstrates high selectivity over other prostaglandin (B15479496) receptors (EP1, EP2, and EP3). caymanchem.combioscience.co.uk In vitro, this compound effectively suppresses PGE2-induced elevation of intracellular cyclic AMP (cAMP) with an antagonistic potency (pA2) of 1.1 nM. caymanchem.combioscience.co.uk Furthermore, oral administration of this compound has been shown to reduce carrageenan-induced mechanical hyperalgesia in rats in a dose-dependent manner, indicating its potential in pain and inflammatory conditions. caymanchem.combioscience.co.uk
The progression from these robust preclinical findings to human clinical trials is a critical next step. While specific details on ongoing clinical trials for this compound in cancer are not extensively detailed in public databases, the compound's status as a "clinical candidate" underscores the intent to translate these findings. nih.govnih.govebi.ac.uk
Identification of Biomarkers for Therapeutic Response
The identification of reliable biomarkers is crucial for predicting therapeutic response, monitoring treatment efficacy, and guiding patient selection in clinical development. Preclinical studies with this compound have provided insights into potential immune-related biomarkers.
In murine colon cancer models, the combination of this compound with radiotherapy significantly modulated the tumor immune microenvironment. Key findings include:
Effector T cell (Teff) Proportions: In one flow cytometry series, the mean Teff proportions in tumors were 43% in the 10 mg/kg/day this compound + radiotherapy group, compared to 31% in the radiotherapy-alone group. Notably, 67% Teff was observed in responsive mice within the combined therapy group. researchgate.netresearchgate.net
Regulatory T cell (Treg) Proportion and Teff/Treg Ratio: In another series, the mean Treg proportion in the 30 mg/kg/day this compound + radiotherapy group was 1.5%, significantly lower than 4.0% in the radiotherapy-alone group (P=0.04). Concurrently, the Teff/Treg ratio was 22 in the combined therapy group, compared to 10 in the radiotherapy-alone group (P=0.04). amegroups.orgresearchgate.netresearchgate.net
These changes in immune cell populations (Teff and Treg) and their ratios suggest their potential as pharmacodynamic biomarkers to assess the immune-modulating effects and therapeutic response to this compound, particularly in combination with other therapies. amegroups.orgresearchgate.netresearchgate.net
Table 1: Preclinical Immunological Biomarker Data in Murine Colon Cancer Models with this compound and Radiotherapy amegroups.orgresearchgate.netresearchgate.net
| Treatment Group (this compound + RT) | Mean Teff Proportion in Tumors (%) | Mean Treg Proportion in Tumors (%) | Mean Teff/Treg Ratio |
| 0 mg/kg/day this compound + RT | 31 | 4.0 | 10 |
| 10 mg/kg/day this compound + RT | 43 | Not reported | Not reported |
| 30 mg/kg/day this compound + RT | Not reported | 1.5 | 22 |
Note: Data from different experimental series within the same preclinical studies.
Additionally, for EP4 antagonists in general, the urinary metabolite of PGE2 has been suggested as a marker for the inhibition of the EP4 signaling pathway, which could serve as a pharmacodynamic biomarker for this compound as well. researchgate.net
Development of Novel this compound Derivatives and Analogs
The discovery of this compound itself stemmed from extensive structural modifications of an initial lead compound (4a), aimed at optimizing potency, physicochemical properties, and pharmacokinetic profiles for once-daily dosing. nih.govnih.govebi.ac.uk This highlights an established structure-activity relationship (SAR) program.
This compound, a nicotinamide (B372718) derivative, has served as a starting point for the design and synthesis of novel EP4 antagonist compounds. For instance, recent research utilized this compound as a scaffold to explore new derivatives by modifying its bi-aryl-ether moiety to a hydrogen bond donating bi-aryl-amino moiety and further altering substituents on the bi-aryl ring systems, carboxyl, and amino groups. This led to the identification of new EP4 antagonists, such as compound 14, which demonstrated modest potency (IC50 = 0.543 ± 0.148 μM) and favorable drug-like properties, including stability in ADME assays and good solubility. researchgate.net This ongoing work indicates a continuous effort to develop next-generation EP4 antagonists building upon the structural framework and pharmacological insights gained from this compound. researchgate.net
Exploration of this compound in Combination with Established Therapies
A significant area of translational research for this compound involves its potential to enhance the efficacy of existing therapies, particularly in oncology. Preclinical studies have demonstrated a synergistic or supra-additive effect when this compound is combined with radiotherapy in murine colon cancer models. amegroups.orgresearchgate.netresearchgate.net
Table 2: Tumor Growth Delay Effects of this compound in Combination with Radiotherapy in Murine Colon Cancer amegroups.orgresearchgate.netresearchgate.net
| This compound Dose (mg/kg/day) | Administration Frequency | Combined Effect with Radiotherapy |
| 30 | Once daily | Additive |
| 3 | Twice daily | Additive |
| 10 | Twice daily | Additive |
| 30 | Twice daily | Supra-additive |
This enhanced radiosensitivity is attributed to this compound's ability to stimulate the immune system against cancer cells. amegroups.orgresearchgate.netlarvol.comresearchgate.net Specifically, this compound's mechanism as a PGE2-EP4 antagonist is expected to enhance the therapeutic effects of combined radiotherapy and immune checkpoint inhibitors (ICI). This is due to its favorable impact on the cancer-immunity cycle, including stimulating dendritic cells and CD8+ T cell infiltration into tumors, inhibiting suppressive immune cells, and rescuing CD8+ T cell functions. amegroups.org These findings suggest a promising strategy for this compound in combination regimens to overcome immune suppression within the tumor microenvironment.
Addressing Unanswered Questions and Future Research Avenues
Despite promising preclinical data, several unanswered questions and future research avenues remain for this compound to fully realize its clinical potential:
Clinical Validation: The most critical next step is the comprehensive evaluation of this compound in human clinical trials to validate its efficacy and mechanism in patients. amegroups.org
Tumor Type Specificity: Preclinical studies largely focused on a single tumor cell line (murine colon cancer). Future research should investigate the efficacy of this compound across a broader spectrum of tumor types and models to understand its generalizability and identify specific cancer indications where it may be most effective. amegroups.org
Immunological Mechanisms: While immune stimulation is implicated, further detailed exploration of the specific immunological mechanisms contributing to this compound's radiosensitizing and anti-tumor effects is warranted. This could involve deeper profiling of immune cell subsets and cytokine profiles. amegroups.org
Optimal Combination Strategies: Further research is needed to determine the optimal dosing schedules and specific combinations of this compound with various established therapies, including different types of radiotherapy, chemotherapy agents, and a wider range of immune checkpoint inhibitors.
Biomarker Validation: The identified preclinical immunological biomarkers (Teff/Treg ratios) require rigorous validation in clinical settings to confirm their predictive and prognostic value for this compound therapy.
Development Status Clarification: While this compound was a clinical candidate, public reports from AdisInsight indicate "no recent reports of development identified for preclinical development in Cancer in China (PO)" and "USA (PO)" as of April 2025, and "Autoimmune-disorders in Japan (PO)" as of October 2024. springer.com It is listed as "Discontinued" for other indications such as acute pain, inflammation, and psoriasis. springer.com Future research efforts would benefit from clarifying the current development status in oncology and understanding any challenges encountered.
Addressing these areas will be essential for guiding the successful translational development of this compound and maximizing its therapeutic impact.
Q & A
Basic: What experimental design considerations are critical for preclinical efficacy studies of AAT-008 as an EP4 antagonist?
Methodological Answer:
Preclinical studies should integrate in vivo models (e.g., rodent pain/inflammation models) with dose-response optimization, control groups (vehicle and positive controls), and longitudinal endpoints (e.g., behavioral assays, biomarker quantification). Ensure blinding and randomization to minimize bias. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with target engagement. Validate EP4 receptor inhibition via molecular assays (e.g., cAMP modulation) .
Basic: How should researchers characterize the physicochemical stability of this compound in formulation studies?
Methodological Answer:
Employ hyphenated analytical techniques such as HPLC-MS for impurity profiling and stability-indicating assays. Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Use spectroscopic methods (e.g., FTIR, NMR) to confirm structural integrity. Cross-reference pharmacopoeial guidelines for forced degradation protocols .
Advanced: How can contradictory data in this compound efficacy studies be systematically resolved?
Methodological Answer:
Adopt iterative root-cause analysis:
Re-examine experimental variables (e.g., batch variability, model validity).
Validate assays for sensitivity/specificity (e.g., receptor binding vs. functional activity).
Apply meta-analytical frameworks to reconcile discrepancies across studies.
Use Bayesian statistics to quantify uncertainty in conflicting results .
Advanced: What methodologies enable comparative analysis of this compound against other EP4 antagonists?
Methodological Answer:
Design head-to-head studies using standardized assays:
- Binding affinity: Radioligand displacement assays.
- Functional activity: cAMP inhibition in cell lines expressing human/rodent EP4 receptors.
- Selectivity profiling: Screen against related prostanoid receptors (e.g., EP1-3, IP).
- Computational modeling: Molecular docking to compare binding poses and interaction energies .
Basic: What protocols ensure reproducibility of this compound pharmacokinetic studies?
Methodological Answer:
Standardize sample collection intervals, bioanalytical methods (e.g., LC-MS/MS for plasma quantification), and species-specific physiological parameters (e.g., metabolic clearance rates). Publish detailed protocols for drug administration, matrix processing, and statistical models (e.g., non-compartmental analysis) .
Advanced: How can novel in silico models enhance this compound target validation?
Methodological Answer:
Leverage molecular dynamics simulations to predict EP4 receptor conformational changes upon antagonist binding. Integrate omics data (e.g., transcriptomic profiles of treated tissues) to identify off-target effects. Validate predictions with CRISPR/Cas9-mediated EP4 knockout models .
Basic: What are the best practices for long-term stability testing of this compound in drug formulations?
Methodological Answer:
Follow ICH guidelines (Q1A-Q1E) for:
- Real-time stability testing (25°C/60% RH).
- Accelerated conditions (40°C/75% RH).
- Monitor critical quality attributes (CQAs) like dissolution rate, impurity levels, and polymorphic transitions. Use Arrhenius modeling to predict shelf life .
Advanced: How can researchers validate the specificity of this compound for EP4 receptors in complex biological systems?
Methodological Answer:
Combine orthogonal approaches:
Genetic knockdown: siRNA/CRISPR targeting EP4 in cellular models.
Chemical rescue: Co-administration with EP4 agonists to reverse antagonist effects.
Tissue-specific biodistribution studies: Autoradiography or PET imaging with radiolabeled this compound .
Advanced: What statistical frameworks are optimal for analyzing synergistic effects of this compound with co-administered therapeutics?
Methodological Answer:
Apply combination index (CI) methods (e.g., Chou-Talalay) to quantify synergy/additivity/antagonism. Use response surface modeling to optimize dose ratios. Validate with in vivo efficacy studies comparing monotherapy vs. combination outcomes .
Basic: How should researchers align this compound study reporting with academic publishing standards?
Methodological Answer:
Follow structured formats (Introduction, Methods, Results, Discussion) with explicit details on:
- Ethics compliance: IACUC-approved animal protocols.
- Data availability: Raw datasets in repositories like Figshare.
- Reproducibility: Stepwise experimental protocols in supplementary materials.
Adhere to journal-specific guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
